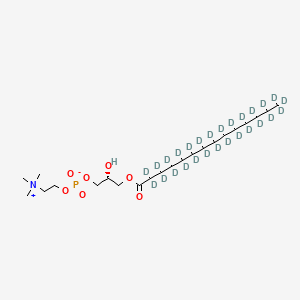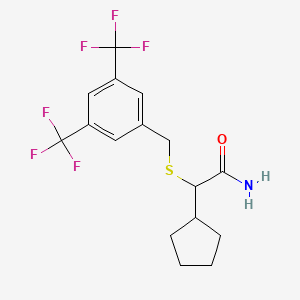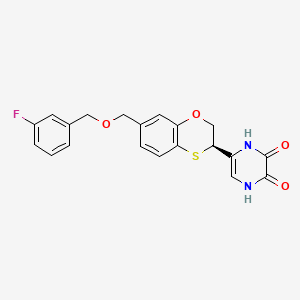
NMDA receptor modulator 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMDA receptor modulator 6 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of glutamate receptor in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. NMDA receptor modulators are being explored for their potential therapeutic applications in various neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor modulator 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Utilizing large reactors to carry out the synthesis in a controlled environment.
Continuous flow synthesis: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: NMDA receptor modulator 6 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Aplicaciones Científicas De Investigación
NMDA receptor modulator 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Investigated for its role in modulating synaptic plasticity and neuronal communication.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting NMDA receptors
Mecanismo De Acción
The mechanism of action of NMDA receptor modulator 6 involves its interaction with NMDA receptors, which are ligand-gated ion channels. Upon binding to the receptor, this compound can either enhance or inhibit the receptor’s activity, depending on its specific mode of action. This modulation affects the flow of calcium ions through the receptor, influencing synaptic transmission and plasticity. The molecular targets include the receptor subunits and associated signaling pathways .
Comparación Con Compuestos Similares
NMDA receptor modulator 6 can be compared with other similar compounds, such as:
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Acamprosate: A compound that modulates NMDA receptor activity and is used in the treatment of alcohol dependence.
D-Cycloserine: A partial NMDA receptor agonist explored for its potential in treating anxiety disorders and enhancing cognitive function
Uniqueness: this compound is unique in its specific binding affinity and modulatory effects on NMDA receptors, which may offer distinct therapeutic advantages over other compounds.
Propiedades
Fórmula molecular |
C20H17FN2O4S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-[(3R)-7-[(3-fluorophenyl)methoxymethyl]-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C20H17FN2O4S/c21-14-3-1-2-12(6-14)9-26-10-13-4-5-17-16(7-13)27-11-18(28-17)15-8-22-19(24)20(25)23-15/h1-8,18H,9-11H2,(H,22,24)(H,23,25)/t18-/m0/s1 |
Clave InChI |
FIKRDQLFBITRER-SFHVURJKSA-N |
SMILES isomérico |
C1[C@H](SC2=C(O1)C=C(C=C2)COCC3=CC(=CC=C3)F)C4=CNC(=O)C(=O)N4 |
SMILES canónico |
C1C(SC2=C(O1)C=C(C=C2)COCC3=CC(=CC=C3)F)C4=CNC(=O)C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



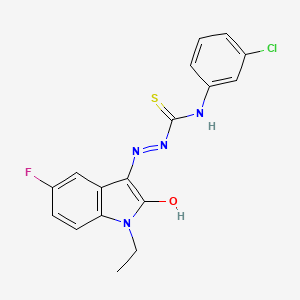
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[His7] Corazonin](/img/structure/B12401621.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
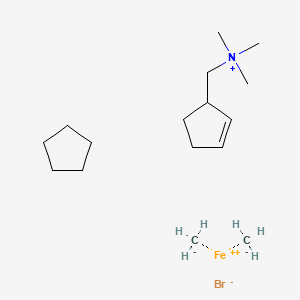
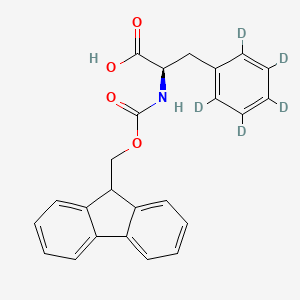


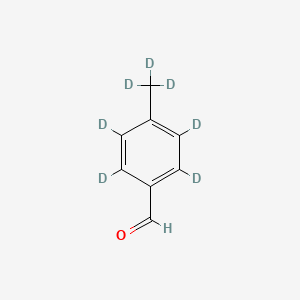
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
